molecular formula C19H20O3 B5638910 3,5-dimethylphenyl 3-(4-ethoxyphenyl)acrylate

3,5-dimethylphenyl 3-(4-ethoxyphenyl)acrylate

Cat. No. B5638910
M. Wt: 296.4 g/mol
InChI Key: JQYCVUFDAKVEJQ-JXMROGBWSA-N
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Description

3,5-Dimethylphenyl 3-(4-ethoxyphenyl)acrylate is a chemical compound with specific structural features that make it interesting for various scientific studies. It is part of a class of compounds known for their potential in forming polymers and engaging in diverse chemical reactions.

Synthesis Analysis

The synthesis of compounds similar to 3,5-dimethylphenyl 3-(4-ethoxyphenyl)acrylate typically involves reactions of appropriate phenols with acryloyl or methacryloyl chlorides in the presence of triethylamine. For example, 3,5-dimethylphenyl acrylate was synthesized by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).

Molecular Structure Analysis

X-ray crystallography is often used to determine the molecular structure of similar acrylate compounds. This technique has revealed the crystalline structures of various isomers and their spatial arrangements (Chenna, Shinkre, Patel, Owens, Gray, & Velu, 2008).

Chemical Reactions and Properties

These compounds are known to undergo various chemical reactions, including polymerization and interactions with other organic molecules. For instance, 3,5-dimethylphenyl methacrylate can be polymerized and form copolymers with other monomers like glycidyl methacrylate, showcasing its reactivity and potential for forming diverse polymer structures (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Physical Properties Analysis

The physical properties of such compounds, especially when polymerized, include their solubility in various solvents, molecular weight distribution, and glass transition temperatures. These properties are crucial in determining the practical applications of the polymers formed from these monomers (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties are characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis. These analyses provide insights into the functional groups present, molecular bonding, and electronic structure, which are pivotal in understanding the chemical behavior of these compounds (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. For acrylates, their primary mechanism of action in many applications is through polymerization, where they form long, chain-like molecules .

Safety and Hazards

Like all chemicals, acrylates should be handled with care. They can be irritants and allergens, and some may be harmful if ingested or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

The field of acrylate research is broad and constantly evolving. Future directions could include the development of new synthesis methods, the exploration of new applications, and the study of the environmental impact of acrylates .

properties

IUPAC Name

(3,5-dimethylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-21-17-8-5-16(6-9-17)7-10-19(20)22-18-12-14(2)11-15(3)13-18/h5-13H,4H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCVUFDAKVEJQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate

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